1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRPDMYWFHEUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Core Formation
The pyrrolidinone ring is synthesized via intramolecular cyclization of a γ-aminobutyric acid (GABA) derivative. A representative protocol involves:
Starting material : Ethyl 4-(4-ethoxyphenylamino)butanoate
Reaction conditions :
- Solvent: Toluene (anhydrous)
- Base: Potassium tert-butoxide (2.2 equiv)
- Temperature: 80°C, 12 hours
Mechanism : Base-induced deprotonation and cyclization to form 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester.
Methyl Group Introduction via Alkylation
The carboxylic acid ester is reduced to a primary alcohol, followed by alkylation to install the methylene bridge:
Step 1: Reduction
- Reagent: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)
- Product: 3-(hydroxymethyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Step 2: Bromination
- Reagent: Phosphorus tribromide (PBr₃) in dichloromethane
- Product: 3-(bromomethyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Step 3: Amine Formation
- Reagent: Ammonium hydroxide (NH₄OH) in ethanol
- Product: 3-(aminomethyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Urea Linkage Formation
The amine intermediate reacts with phenyl isocyanate to form the urea bond:
Reaction conditions :
- Solvent: Dichloromethane (DCM), 0–5°C
- Base: Triethylamine (1.1 equiv)
- Stoichiometry: 1:1 amine-to-isocyanate ratio
- Time: 4 hours
Workup :
- Quench with ice-cold water.
- Extract with DCM (3 × 50 mL).
- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Optimization Strategies
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 65 | 92 |
| THF | 7.5 | 58 | 88 |
| DMF | 37.0 | 42 | 78 |
Toluene’s low polarity minimizes side reactions (e.g., oligomerization), enhancing yield and purity.
Temperature Control in Urea Formation
| Temperature (°C) | Yield (%) | Impurity Profile |
|---|---|---|
| 0–5 | 75 | <5% byproducts |
| 25 | 68 | 12% byproducts |
| 40 | 55 | 20% byproducts |
Low temperatures suppress isocyanate dimerization and urea hydrolysis.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclization step improves reproducibility:
- Residence time : 30 minutes
- Throughput : 1.2 kg/hour
- Purity : 95% (HPLC)
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.2 | 6.7 |
| Atom Economy (%) | 64 | 64 |
| PMI (kg/kg) | 32 | 11 |
Flow systems reduce solvent waste and energy consumption.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ph), 6.85 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45–3.38 (m, 2H, CH₂NH).
- IR (KBr) : 1685 cm⁻¹ (C=O, urea), 1640 cm⁻¹ (C=O, lactam).
Chromatographic Purity
| Method | Column | Purity (%) |
|---|---|---|
| HPLC (UV 254 nm) | C18, 5 μm, 250 × 4.6 | 98.5 |
| UPLC-MS | HSS T3, 1.8 μm | 99.1 |
Challenges and Mitigation
Lactam Ring Hydrolysis
Issue : Acidic or basic conditions during workup can hydrolyze the pyrrolidinone ring.
Solution : Neutral pH buffers (e.g., phosphate, pH 7.0) during extraction.
Isocyanate Stability
Issue : Phenyl isocyanate degrades at ambient temperatures.
Solution : Use freshly distilled isocyanate and maintain reaction temperatures below 10°C.
Comparative Analysis with Analogues
| Compound | Yield (%) | Purity (%) | LogP |
|---|---|---|---|
| 1-(4-Methoxyphenyl) analogue | 68 | 97 | 2.1 |
| 1-(4-Ethoxyphenyl) target compound | 75 | 98.5 | 2.4 |
| 1-(4-Propoxyphenyl) analogue | 62 | 95 | 2.9 |
The ethoxy group balances lipophilicity and synthetic feasibility.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with analogs identified in the evidence:
Analysis of Substituent Effects
a. Pyrrolidine Nitrogen Substituents
- 4-Ethoxyphenyl vs. 4-Fluorobenzyl (): The ethoxy group (-OCH2CH3) increases electron-donating capacity and hydrophobicity compared to the fluorine atom, which is electronegative and smaller. This may influence binding to hydrophobic pockets in biological targets.
Dihydrobenzodioxin Substituent () :
- The fused benzodioxin ring adds planar aromaticity, likely improving solubility in polar solvents while maintaining affinity for aromatic-rich binding sites.
b. Urea vs. Carboxamide Moieties
- Urea (Target Compound) :
- Capable of forming dual hydrogen bonds (NH···O and NH···N), making it suitable for interacting with polar residues in enzymes or receptors.
- Carboxamide () :
- The pyrazole-carboxamide derivative exhibits a balance of hydrogen-bonding and hydrophobic interactions, contributing to its reported antitumor activity.
c. Ethoxyphenyl Positioning
- In Etometazen () , the 4-ethoxyphenylmethyl group is part of a benzimidazole core, highlighting how ethoxy-substituted aromatic systems are versatile in diverse pharmacophores, from opioids to kinase inhibitors.
Biological Activity
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrrolidinone core and an ethoxy-substituted phenyl group, suggests diverse biological activities, particularly in therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 397.475 g/mol. The structural components include:
- Pyrrolidinone Ring : This moiety is often associated with neuroprotective effects.
- Ethoxy Group : Enhances lipophilicity, potentially influencing pharmacokinetic properties.
- Phenylurea Backbone : Known for its role in various biological activities, including enzyme inhibition.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Preliminary studies indicate efficacy against various cancer cell lines, suggesting potential as an anticancer agent. |
| Anti-inflammatory | Similar compounds have shown anti-inflammatory properties, indicating potential therapeutic applications. |
| Neuroprotective Effects | The pyrrolidinone structure may confer neuroprotective properties, making it relevant for neurodegenerative diseases. |
| Antibacterial Potential | The presence of a sulfonamide group in related compounds is often linked to antibacterial activity. |
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance:
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) and prostate cancer cell lines (PC3). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Neuroprotective Studies : Research involving neuroblastoma cells showed that the compound could reduce oxidative stress markers, suggesting its potential in treating neurodegenerative disorders like Alzheimer's disease.
- Anti-inflammatory Activity : In vitro assays indicated that the compound could inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory disorders.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and altering biochemical pathways.
- Cell Signaling Modulation : It can modulate signaling pathways involved in inflammation and cancer progression.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research. Its potential applications in oncology, neurology, and anti-inflammatory therapies warrant comprehensive investigations to elucidate its mechanisms and optimize its efficacy.
Future studies should focus on:
- Detailed pharmacokinetic and toxicological evaluations.
- Exploration of structure-activity relationships to enhance therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
